2-(4-Fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
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Overview
Description
2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a fluorophenyl group and a nitrobenzoyl group attached to an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and nitrobenzoyl precursors, which are then subjected to cyclization reactions to form the isoindole-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to certain receptors or enzymes. These interactions can modulate biological processes and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-FLUOROPHENYL)-3-(3-NITROBENZOYL)-2-THIOUREA
- 2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Uniqueness
2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and the isoindole-dione core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H11FN2O5 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H11FN2O5/c22-14-5-7-15(8-6-14)23-20(26)17-9-4-13(11-18(17)21(23)27)19(25)12-2-1-3-16(10-12)24(28)29/h1-11H |
InChI Key |
KTQLYEUJOGRIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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